molecular formula C9H13LiN2O2 B6272412 lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate CAS No. 1989671-62-6

lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate

Cat. No.: B6272412
CAS No.: 1989671-62-6
M. Wt: 188.2 g/mol
InChI Key: FEOBDZJOGWUENF-UHFFFAOYSA-M
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Description

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is a chemical compound with the molecular formula C₉H₁₃LiN₂O₂. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate typically involves the reaction of 4-(4-methylpiperazin-1-yl)but-2-ynoic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under controlled temperature and pH conditions to ensure the formation of the desired lithium salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps, such as recrystallization or chromatography, to achieve the required purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate involves its interaction with specific molecular targets and pathways. The compound can modulate enzymatic activities, alter cellular signaling pathways, and affect the expression of certain genes. These interactions contribute to its observed effects in biological and chemical systems .

Comparison with Similar Compounds

Similar Compounds

    Lithium(1+) ion 4-(4-methylpiperazin-1-yl)butanoate: Similar structure but lacks the alkyne group.

    Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-enoate: Contains a double bond instead of a triple bond.

Uniqueness

Lithium(1+) ion 4-(4-methylpiperazin-1-yl)but-2-ynoate is unique due to the presence of the alkyne group, which imparts distinct chemical reactivity and properties. This structural feature allows it to participate in specific reactions that similar compounds without the alkyne group cannot undergo .

Properties

CAS No.

1989671-62-6

Molecular Formula

C9H13LiN2O2

Molecular Weight

188.2 g/mol

IUPAC Name

lithium;4-(4-methylpiperazin-1-yl)but-2-ynoate

InChI

InChI=1S/C9H14N2O2.Li/c1-10-5-7-11(8-6-10)4-2-3-9(12)13;/h4-8H2,1H3,(H,12,13);/q;+1/p-1

InChI Key

FEOBDZJOGWUENF-UHFFFAOYSA-M

Canonical SMILES

[Li+].CN1CCN(CC1)CC#CC(=O)[O-]

Purity

91

Origin of Product

United States

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